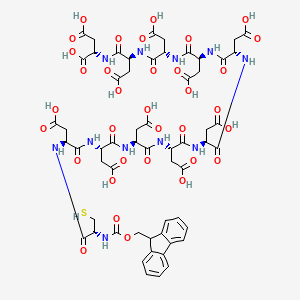

Fmoc-Cys-Asp10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C58H67N11O34S |

|---|---|

Molecular Weight |

1494.3 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfanylpropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C58H67N11O34S/c70-37(71)9-26(47(90)60-28(11-39(74)75)49(92)62-30(13-41(78)79)51(94)64-32(15-43(82)83)53(96)66-34(17-45(86)87)55(98)68-35(57(100)101)18-46(88)89)59-48(91)27(10-38(72)73)61-50(93)29(12-40(76)77)63-52(95)31(14-42(80)81)65-54(97)33(16-44(84)85)67-56(99)36(20-104)69-58(102)103-19-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-8,25-36,104H,9-20H2,(H,59,91)(H,60,90)(H,61,93)(H,62,92)(H,63,95)(H,64,94)(H,65,97)(H,66,96)(H,67,99)(H,68,98)(H,69,102)(H,70,71)(H,72,73)(H,74,75)(H,76,77)(H,78,79)(H,80,81)(H,82,83)(H,84,85)(H,86,87)(H,88,89)(H,100,101)/t26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-/m0/s1 |

InChI Key |

CNKQRGXYKSQSRU-SJPCSGTBSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Cys-Asp10: A Key Component in Targeted Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-Cys-Asp10 is a chemically synthesized oligopeptide that plays a crucial role as a non-releasable linker in the development of targeted drug delivery systems. Its primary function is to serve as a structural component in the synthesis of more complex, releasable drug conjugates. A notable application of this molecule is in the creation of bone-fracture-homing therapeutics, where it forms the backbone of a conjugate designed to deliver active pharmaceutical ingredients directly to the site of injury, thereby enhancing healing and minimizing systemic side effects. This guide provides a comprehensive overview of this compound, its synthesis, and its application in the context of the Dasatinib-Aspartate10 conjugate (DAC), a promising agent for accelerated bone repair.

Core Concepts: Structure and Function of this compound

This compound is a peptide sequence composed of one cysteine (Cys) residue and a chain of ten aspartic acid (Asp) residues. The N-terminus of the cysteine is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, a common protecting group in solid-phase peptide synthesis (SPPS).

-

Fmoc Group: The fluorenylmethyloxycarbonyl group is a base-labile protecting group for the alpha-amino group of an amino acid. Its presence allows for the controlled, stepwise addition of amino acids during peptide synthesis.

-

Cysteine (Cys): The single cysteine residue provides a unique functional handle. Its thiol group (-SH) is a nucleophile that can readily react with electrophilic groups, making it an ideal site for the conjugation of payload molecules, such as therapeutic drugs.

-

Oligoaspartic Acid (Asp10): The chain of ten aspartic acid residues serves as a bone-targeting moiety. The negatively charged carboxyl groups of the aspartic acid residues have a high affinity for the positively charged calcium ions in hydroxyapatite, the primary mineral component of bone. This affinity allows for the selective accumulation of the conjugate at sites of exposed bone, such as fractures.

The primary function of this compound is therefore to act as a precursor in the synthesis of targeted drug conjugates. It provides the targeting element (Asp10) and a specific site for drug attachment (Cys).

Synthesis of the Dasatinib-Aspartate10 Conjugate (DAC): An Experimental Workflow

The synthesis of the Dasatinib-Aspartate10 conjugate (DAC) involves the initial solid-phase peptide synthesis of the Cys-Asp10 peptide, followed by the conjugation of the drug Dasatinib. While a specific datasheet for this compound is not publicly available, its synthesis follows standard Fmoc-SPPS protocols.

Experimental Workflow for DAC Synthesis

Caption: Workflow for the synthesis of the Dasatinib-Cys-Asp10 conjugate (DAC).

Detailed Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis of H-Cys-Asp10-OH

This protocol is based on standard Fmoc solid-phase peptide synthesis (SPPS) procedures.

-

Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

-

First Amino Acid Coupling:

-

Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes).

-

Wash the resin thoroughly with DMF.

-

Couple the first Fmoc-Asp(OtBu)-OH residue using a coupling agent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIEA) in DMF. Allow the reaction to proceed for 2 hours.

-

-

Peptide Chain Elongation:

-

Repeat the Fmoc deprotection and coupling steps for the remaining nine Asp(OtBu) residues and finally for one Fmoc-Cys(Trt)-OH residue.

-

-

Final Deprotection and Cleavage:

-

After the final coupling, perform a final Fmoc deprotection.

-

Wash the resin with DMF, followed by dichloromethane (DCM), and dry under vacuum.

-

Cleave the peptide from the resin and remove the side-chain protecting groups (OtBu and Trt) by treating the resin with a cleavage cocktail, typically trifluoroacetic acid (TFA) with scavengers such as triisopropylsilane (TIS) and water (e.g., TFA/TIS/H2O 95:2.5:2.5 v/v/v) for 2-3 hours.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity of the purified peptide by mass spectrometry.

-

Protocol 2: Conjugation of Dasatinib to H-Cys-Asp10-OH

The specifics of this protocol are derived from the synthetic scheme presented in the work by Wang et al. and general bioconjugation techniques.

-

Preparation of Dasatinib Derivative: Dasatinib is modified to introduce a linker with a maleimide group, which is reactive towards the thiol group of cysteine.

-

Conjugation Reaction:

-

Dissolve the purified H-Cys-Asp10-OH peptide in a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

Add the maleimide-modified Dasatinib to the peptide solution.

-

Allow the reaction to proceed at room temperature for several hours to overnight.

-

-

Purification of the Conjugate:

-

Purify the resulting Dasatinib-Cys-Asp10 (DAC) conjugate by RP-HPLC to remove any unreacted starting materials.

-

Characterize the final product by mass spectrometry to confirm the successful conjugation.

-

Application in Bone Fracture Healing: The Dasatinib-Aspartate10 Conjugate (DAC)

The primary application of the this compound precursor is in the synthesis of the Dasatinib-Aspartate10 conjugate (DAC), a targeted therapeutic for accelerating bone fracture repair.

Mechanism of Action

The DAC leverages a dual-function design:

-

Targeting: The oligoaspartic acid (Asp10) tail of the conjugate selectively binds to the exposed hydroxyapatite at the fracture site. This concentrates the therapeutic agent where it is needed most, minimizing exposure to healthy tissues.

-

Therapeutic Action: Dasatinib, the payload drug, is a tyrosine kinase inhibitor. In the context of bone healing, it has been shown to promote the differentiation and activity of osteoblasts, the cells responsible for new bone formation.

Signaling Pathway of Dasatinib in Osteoblasts

While this compound itself is not involved in biological signaling, the Dasatinib payload exerts its effects through specific cellular pathways.

Caption: Simplified signaling pathway of Dasatinib in promoting osteoblast differentiation.

Quantitative Data on the Efficacy of DAC

The study by Wang et al. provides significant quantitative data on the enhanced bone healing properties of the DAC in a mouse model of femoral fracture.

| Parameter | Control (PBS) | Non-targeted Dasatinib | Dasatinib-Asp10 Conjugate (DAC) |

| Time to Heal | ~8 weeks | Moderately accelerated | ~3-4 weeks |

| Bone Mineral Density | Baseline | Increased | Significantly Increased |

| Bone Volume / Total Volume | Baseline | Increased | Significantly Increased |

Data summarized from Wang M, et al. Bioconjugate Chem. 2018.

Conclusion

This compound is a vital, synthetically designed oligopeptide that serves as a cornerstone in the construction of targeted drug delivery systems, particularly for bone-related therapies. Its well-defined structure, incorporating a targeting moiety and a specific conjugation site, allows for the precise assembly of complex therapeutic agents like the Dasatinib-Aspartate10 conjugate. The successful application of DAC in accelerating bone fracture healing underscores the potential of this and similar linker technologies in developing next-generation therapeutics with enhanced efficacy and improved safety profiles. Further research into optimizing the linker chemistry and exploring other therapeutic payloads could lead to a new class of targeted treatments for a range of skeletal and other diseases.

Fmoc-Cys-Asp10 mechanism of action as a non-releasable linker

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism and application of a Cysteine-Aspartic Acid (Cys-Asp) dipeptide as a non-releasable linker in the context of drug development, particularly for Antibody-Drug Conjugates (ADCs). While the specific query "Fmoc-Cys-Asp" suggests a starting material for synthesis, with the N-terminal fluorenylmethyloxycarbonyl (Fmoc) group being a protecting group that is removed in the final conjugate, this guide will focus on the functional "Cys-Asp" linker.

It is important to note that while the principles of peptide linkers are well-established, the specific "Cys-Asp" dipeptide as a non-releasable linker in ADCs is not extensively documented in publicly available literature. Therefore, this guide will extrapolate from the established principles of non-releasable linkers and the known properties of its constituent amino acids. A related entity, "Fmoc-Cys-Asp10", has been identified as a non-releasable oligopeptide linker for a niche application in bone fracture healing, which involves a poly-aspartic acid chain and operates under a different paradigm than typical ADC linkers. This guide will focus on the more common application of non-releasable linkers in oncology ADCs.

The Core Concept of Non-Releasable Linkers in ADCs

Non-releasable linkers are a class of connectors used in ADCs that, unlike their cleavable counterparts, do not have a specific chemical or enzymatic trigger for payload release.[1][2] Instead, the liberation of the cytotoxic payload is dependent on the complete proteolytic degradation of the antibody component of the ADC within the lysosome of the target cell.[3][4][5] This mechanism offers several potential advantages, including increased plasma stability and a potentially wider therapeutic index.

General Mechanism of Action

The journey of an ADC with a non-releasable linker from administration to cell killing is a multi-step process:

-

Circulation and Targeting: The ADC circulates in the bloodstream, where the stability of the non-releasable linker is crucial to prevent premature payload release and associated off-target toxicity. The antibody component directs the ADC to the target antigen on the surface of cancer cells.

-

Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cell, typically via endocytosis.

-

Lysosomal Trafficking: The internalized endosome fuses with a lysosome, a cellular organelle containing a cocktail of potent hydrolases and proteases at an acidic pH.

-

Antibody Degradation and Payload Liberation: Within the lysosome, the antibody is degraded into its constituent amino acids. This degradation process liberates the payload, which remains covalently attached to the linker and the amino acid residue (in this case, Cysteine) through which it was conjugated to the antibody.

-

Cellular Effect: The resulting payload-linker-amino acid catabolite is the active cytotoxic agent that then exerts its pharmacological effect, leading to cell death.

Figure 1: General mechanism of action for an antibody-drug conjugate with a non-releasable linker.

The Hypothesized "Fmoc-Cys-Asp" Linker: Synthesis and Mechanism

A Cys-Asp dipeptide linker would be synthesized using standard solid-phase peptide synthesis (SPPS) techniques, likely starting with Fmoc-protected amino acids. The Fmoc group serves as a temporary protecting group for the amine functionality during synthesis and is removed in the final steps.

Proposed Synthesis Workflow

The synthesis of an ADC utilizing a Cys-Asp linker would involve three main stages:

-

Synthesis of the Linker-Payload Moiety: This would involve the synthesis of the Cys-Asp dipeptide, often with a spacer and a reactive group for conjugation to the payload.

-

Antibody Modification: A monoclonal antibody is typically modified to introduce a reactive handle for linker conjugation. For a Cys-Asp linker, this would likely involve the reduction of interchain disulfide bonds to generate free thiol groups.

-

Conjugation: The linker-payload moiety is then reacted with the modified antibody to form the final ADC.

Figure 2: A generalized workflow for the synthesis of an ADC with a peptide-based linker.

Specific Mechanism of a Cys-Asp Linker

For an ADC where the payload is attached via a Cys-Asp linker to a cysteine residue on the antibody, the final catabolite would be Payload-Asp-Cys-Cys . The potential role of the aspartic acid residue in this linker is noteworthy. Its carboxylic acid side chain could increase the hydrophilicity of the linker, potentially mitigating aggregation issues that can arise with hydrophobic payloads and linkers. This increased polarity might, however, impact the membrane permeability of the final catabolite, a factor that influences the "bystander effect" (the ability of the released payload to kill neighboring cancer cells). Non-releasable linkers generally have a reduced bystander effect compared to cleavable linkers.

Figure 3: Proposed lysosomal release of a payload from a Cys-Asp non-releasable linker.

Quantitative Data for Non-Releasable Linkers

The following tables summarize representative quantitative data for ADCs with non-releasable linkers from various studies. It is important to reiterate that this data is not specific to a Cys-Asp linker but is indicative of the performance of non-releasable linkers in general.

Table 1: In Vitro Cytotoxicity of ADCs with Non-Releasable Linkers

| ADC Target | Cell Line | Linker Type | Payload | IC50 (ng/mL) |

| HER2 | SK-BR-3 | SMCC (Non-releasable) | DM1 | 6.2 |

| HER2 | BT-474 | SMCC (Non-releasable) | DM1 | 11.5 |

| CD70 | 786-O | MCC (Non-releasable) | DM1 | ~1 nM (as DM1 equiv.) |

| EGFR | A431 | Non-releasable | IGN | >1000 |

| FRα | KB | Non-releasable | IGN | >1000 |

Note: The higher IC50 values for the IGN payload with a non-releasable linker in these specific cell lines highlight that the efficacy of the linker-payload combination is highly context-dependent.

Table 2: In Vivo Stability and Efficacy of ADCs with Non-Releasable Linkers

| ADC | Linker | Animal Model | Plasma Half-life (t1/2) | Efficacy Outcome |

| Trastuzumab-DM1 (T-DM1) | SMCC | Rat | ~4 days | Significant tumor regression |

| Anti-CD70-MCC-DM1 | Mouse | Not specified | Stable for >2 weeks | Potent anti-tumor activity |

| cAC10-vc-MMAE (cleavable for comparison) | Mouse | ~6 days | Pronounced anti-tumor activity | |

| cAC10-vc-MMAE (cleavable for comparison) | Cynomolgus Monkey | ~9.6 days | N/A |

Experimental Protocols

This section provides an overview of key experimental protocols used to characterize ADCs with non-releasable linkers.

Synthesis of a Cys-Asp Linker-Payload Moiety

This protocol is a hypothetical representation based on standard peptide synthesis and conjugation chemistry.

Materials:

-

Fmoc-Asp(OtBu)-OH

-

Fmoc-Cys(Trt)-OH

-

Rink Amide resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Piperidine in DMF (20%)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)

-

Maleimide-functionalized payload

-

HPLC for purification

Protocol:

-

Resin Swelling: Swell Rink Amide resin in DMF.

-

First Amino Acid Coupling: Couple Fmoc-Asp(OtBu)-OH to the resin using DIC and OxymaPure in DMF.

-

Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF.

-

Second Amino Acid Coupling: Couple Fmoc-Cys(Trt)-OH to the deprotected Asp residue using DIC and OxymaPure.

-

Payload Conjugation (Example with Maleimide):

-

Deprotect the Fmoc group from Cysteine.

-

Couple a maleimide-containing spacer to the N-terminus.

-

React the maleimide group with a thiol-containing payload.

-

-

Cleavage and Deprotection: Cleave the linker-payload from the resin and remove side-chain protecting groups (tBu and Trt) using a TFA cleavage cocktail.

-

Purification: Purify the crude linker-payload moiety by reverse-phase HPLC.

Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma, monitoring for premature payload release.

References

The Role of Fmoc-Cys-(Asp)10 in the Synthesis of Releasable Linkers for Targeted Drug Delivery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of therapeutic agents to specific pathological sites is a paramount goal in modern medicine, aiming to enhance efficacy while minimizing systemic toxicity. Releasable linkers, which are stable in circulation but cleave to release a drug payload under specific physiological conditions, are a critical component of targeted drug conjugates. This technical guide delves into the synthesis and application of a specialized linker system utilizing the Fmoc-Cys-(Asp)10 moiety. This system leverages an oligoaspartic acid (Asp)10 sequence as a bone-targeting domain and an acid-labile Asp-Cys peptide bond for controlled drug release. The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protected cysteine serves as a versatile handle for the conjugation of therapeutic molecules.

The primary application highlighted in this guide is the targeted delivery of the tyrosine kinase inhibitor dasatinib to bone fracture sites to accelerate healing. The acidic microenvironment of bone resorption and fracture callus provides the trigger for the hydrolytic cleavage of the Asp-Cys bond, releasing the active drug precisely where it is needed. This guide will provide a comprehensive overview of the synthesis, cleavage kinetics, and biological rationale for this innovative linker technology.

Data Presentation

Cleavage of the Asp-Cys Linker

The release of the drug from the oligoaspartic acid targeting moiety is predicated on the selective hydrolysis of the peptide bond between the last aspartic acid residue and the N-terminal cysteine of the conjugated drug. This cleavage is highly dependent on pH and temperature.

| Parameter | Condition | Result | Reference |

| Cleavage Efficiency | pH 2.0, 60°C, 24 hours | 70-80% | [1][2][3] |

| Cleavage Context | Mild acid hydrolysis | Selective cleavage of the Asp-Cys bond | [3] |

| Requirement | Reduced sulfhydryl group on Cysteine | The cysteine residue must be in its reduced form for cleavage to occur efficiently. | [1] |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Fmoc-Cys(Trt)-(Asp(OtBu))10-Resin

This protocol describes the manual Fmoc-based solid-phase synthesis of the bone-targeting peptide linker on a resin support. The synthesis of peptides containing multiple aspartic acid residues requires special attention to prevent aspartimide formation, a common side reaction.

Materials:

-

Fmoc-Asp(OtBu)-OH

-

Fmoc-Cys(Trt)-OH

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DDT)

-

Anhydrous ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (v/v) for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

First Amino Acid Coupling (Aspartic Acid):

-

Pre-activate 3 equivalents of Fmoc-Asp(OtBu)-OH with 3 equivalents of Oxyma Pure and 3 equivalents of DIC in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin and shake for 2-4 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

Wash the resin with DMF and DCM.

-

-

Chain Elongation (Aspartic Acid x 9): Repeat the Fmoc deprotection and coupling steps for the remaining nine aspartic acid residues. To minimize aspartimide formation, consider using a modified deprotection cocktail (e.g., 20% piperidine with 0.1 M HOBt in DMF) for steps following the addition of the first few aspartic acid residues.

-

Cysteine Coupling:

-

Perform a final Fmoc deprotection.

-

Couple Fmoc-Cys(Trt)-OH using the same activation and coupling procedure as for aspartic acid.

-

-

Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal cysteine with 20% piperidine in DMF.

-

Resin Washing and Drying: Wash the final peptide-resin extensively with DMF, DCM, and methanol, then dry under vacuum.

Protocol 2: Conjugation of Dasatinib to the Peptide Linker

This protocol outlines a representative method for conjugating a small molecule drug, such as dasatinib, to the cysteine residue of the linker. This procedure assumes the drug has a suitable functional group for conjugation or has been modified to include one. A common strategy is to use a maleimide-functionalized drug to react with the free thiol of the cysteine.

Materials:

-

Fmoc-Cys(Trt)-(Asp(OtBu))10-Resin from Protocol 1

-

Dasatinib-maleimide derivative

-

TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

-

Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Anhydrous ether

-

Reversed-phase HPLC system

Procedure:

-

Cleavage and Deprotection:

-

Treat the dried peptide-resin from Protocol 1 with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (Trt and OtBu).

-

Precipitate the crude peptide by adding the cleavage mixture to cold anhydrous ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

-

Purification of the Linker: Purify the crude H-Cys-(Asp)10-NH2 peptide by reversed-phase HPLC and lyophilize the pure fractions.

-

Conjugation Reaction:

-

Dissolve the purified peptide linker in a suitable buffer (e.g., phosphate buffer, pH 7.0-7.5) containing a reducing agent like TCEP to ensure the cysteine thiol is free.

-

Dissolve the dasatinib-maleimide derivative in an organic co-solvent like DMF or DMSO.

-

Add the dasatinib-maleimide solution to the peptide solution in a slight molar excess.

-

Allow the reaction to proceed at room temperature for 1-2 hours, monitoring by HPLC-MS.

-

-

Purification of the Conjugate: Once the reaction is complete, purify the final dasatinib-Cys-(Asp)10-NH2 conjugate by reversed-phase HPLC.

-

Lyophilization and Storage: Lyophilize the pure conjugate and store it at -20°C or lower.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Dasatinib in Bone Healing

Dasatinib promotes bone formation and inhibits bone resorption through its action on multiple signaling pathways in osteoblasts and osteoclasts. When released at a bone fracture site, dasatinib can accelerate the healing process.

Caption: Dasatinib's dual action on bone metabolism.

Experimental Workflow for Synthesis and Application

The overall process involves the synthesis of the drug-linker conjugate, its administration, targeted delivery, and subsequent drug release and action.

Caption: Workflow for bone-targeted dasatinib conjugate.

Mechanism of Acid-Catalyzed Asp-Cys Bond Cleavage

The cleavage of the Asp-Cys peptide bond is facilitated by the acidic microenvironment found at sites of bone remodeling and inflammation.

Caption: Acid-catalyzed cleavage of the Asp-Cys linker.

References

The Application of Fmoc-Cys-Asp₁₀ in Targeted Drug Delivery: A Technical Guide to Bone-Specific Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic delivery of therapeutic agents to specific pathological sites remains a paramount objective in modern medicine, aiming to enhance efficacy while minimizing systemic toxicity. This technical guide delves into the application of the peptide building block, Fmoc-Cys-Asp₁₀, as a foundational component in constructing targeted drug delivery systems. While Fmoc-Cys-Asp₁₀ serves as a precursor, its core components—a terminal cysteine (Cys) for drug conjugation and a deca-aspartate (Asp₁₀) sequence for bone targeting—are instrumental in developing innovative therapies. This whitepaper will focus on a prime example of this technology: a bone fracture-targeted Dasatinib-Oligoaspartic Acid conjugate. We will explore the synthesis, mechanism of action, and preclinical efficacy of this conjugate, providing detailed experimental protocols, quantitative data, and visual representations of the underlying biological pathways to offer a comprehensive resource for researchers in the field.

Introduction: The Role of Peptide Linkers in Targeted Therapy

Targeted drug delivery systems are designed to concentrate therapeutic agents at the site of disease, thereby increasing efficacy and reducing off-target effects.[1] Peptide-based targeting moieties have garnered significant interest due to their high specificity, biocompatibility, and ease of synthesis. The Fmoc-Cys-Asp₁₀ building block exemplifies a strategic design for such systems. It incorporates two key functional domains:

-

A Cysteine (Cys) Residue: The thiol side chain of cysteine is a highly reactive and specific nucleophile, making it an ideal anchor point for conjugating small molecule drugs, often through maleimide-based linkers.[2][3] This allows for the stable and site-specific attachment of a therapeutic payload.

-

An Oligoaspartic Acid (Asp₁₀) Tract: Short chains of acidic amino acids, such as aspartic acid, have a strong affinity for hydroxyapatite, the primary mineral component of bone.[4][5] This property allows the entire drug-peptide conjugate to home in on areas of exposed bone mineral, such as at the site of a fracture.

This guide will focus on the development and application of a drug conjugate built upon these principles: a Dasatinib-Oligoaspartic Acid conjugate designed to accelerate bone fracture healing.

Case Study: Dasatinib-Oligoaspartic Acid Conjugate for Accelerated Bone Fracture Repair

A significant unmet need exists for systemically administered drugs that can accelerate the healing of bone fractures. The tyrosine kinase inhibitor Dasatinib has been identified as a potent bone anabolic agent. However, its systemic administration for fracture repair is hampered by potential off-target effects. To overcome this, a targeted delivery system was developed, conjugating Dasatinib to a bone-fracture-homing oligopeptide composed of deca-aspartate (Asp₁₀).

Mechanism of Targeting

The targeting strategy relies on the high affinity of the oligoaspartic acid tail for hydroxyapatite, which is exposed to the bloodstream at the site of a bone fracture. This acidic oligopeptide serves as a "homing device," concentrating the attached Dasatinib directly at the fracture surface. This localized delivery allows for high concentrations of the drug where it is needed most, while keeping systemic concentrations low, thus minimizing potential side effects.

Therapeutic Mechanism of Dasatinib in Bone Healing

Dasatinib promotes bone formation through a dual mechanism affecting the two key cell types involved in bone remodeling: osteoclasts and osteoblasts.

-

Inhibition of Osteoclast Activity: Osteoclasts are responsible for bone resorption. Dasatinib inhibits key signaling pathways necessary for their formation and function, including the c-Fms and Src kinase pathways. By suppressing osteoclast activity, Dasatinib shifts the balance towards bone formation.

-

Enhancement of Osteoblast Differentiation and Function: Osteoblasts are responsible for synthesizing new bone matrix. Dasatinib has been shown to suppress proliferation and enhance the differentiation of osteoblasts, leading to increased alkaline phosphatase activity, osteocalcin secretion, and mineralization. This effect is mediated through the inhibition of Src and Abl kinases.

The diagrams below illustrate the key signaling pathways modulated by Dasatinib in osteoclasts and osteoblasts.

Quantitative Data Presentation

Preclinical studies in murine models of femur fracture have demonstrated the potent efficacy of the targeted Dasatinib conjugate. The data below summarizes the key findings from these studies.

| Parameter | PBS-Treated Control | Dasatinib-Asp₁₀ Conjugate | Improvement |

| Time to Healing | ~8 weeks | 3-4 weeks | ~60% reduction |

| Bone Mineral Density | Normal at ~8 weeks | Normal at 3-4 weeks | Accelerated |

| Bone Volume | Normal at ~8 weeks | Normal at 3-4 weeks | Accelerated |

| Mechanical Properties | Healthy at ~8 weeks | Healthy at 3-4 weeks | Accelerated |

Table 1: Summary of Healing Efficacy in a Murine Femur Fracture Model. Data sourced from Wang M, et al. Bioconjugate Chem. 2018.

Experimental Protocols

This section provides a detailed methodology for the synthesis of the Dasatinib-Oligoaspartic Acid conjugate, based on established principles of solid-phase peptide synthesis and bioconjugation chemistry.

Synthesis of Fmoc-Cys(Trt)-Asp(OtBu)₁₀-Resin

This protocol describes the synthesis of the peptide backbone on a solid support using Fmoc chemistry.

Materials:

-

Rink Amide resin

-

Fmoc-Asp(OtBu)-OH

-

Fmoc-Cys(Trt)-OH

-

N,N'-Diisopropylethylamine (DIPEA)

-

(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (HCTU)

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.

-

First Amino Acid Loading:

-

In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (3 eq.), HCTU (3 eq.), and DIPEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the swollen resin and agitate for 2 hours.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group. Wash thoroughly with DMF (5x).

-

Peptide Coupling:

-

Activate the next Fmoc-Asp(OtBu)-OH (3 eq.) with HCTU (3 eq.) and DIPEA (6 eq.) in DMF.

-

Add the solution to the resin and agitate for 2 hours.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Chain Elongation: Repeat steps 3 and 4 for the remaining eight aspartic acid residues.

-

Cysteine Coupling: Couple Fmoc-Cys(Trt)-OH using the same procedure as in step 4.

-

Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 3.

-

Wash the final peptidyl-resin with DMF, then DCM, and dry under vacuum.

Conjugation of Releasable Linker and Dasatinib

This protocol outlines the cleavage of the peptide from the resin and subsequent conjugation steps in solution. A maleimide-containing releasable linker is used for this purpose.

Materials:

-

H₂N-Cys(Trt)-Asp(OtBu)₁₀-Resin

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Water (H₂O)

-

Maleimide-linker-NHS ester (e.g., SMCC)

-

Dasatinib

-

Phosphate-buffered saline (PBS), pH 7.0

-

Dimethylformamide (DMF)

-

Diethyl ether (cold)

Procedure:

-

Peptide Cleavage and Deprotection:

-

Treat the dried peptidyl-resin with a cleavage cocktail of TFA/TIS/H₂O/DTT (90:5:2.5:2.5) for 3 hours at room temperature. This cleaves the peptide from the resin and removes the Trt and OtBu protecting groups.

-

Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry.

-

Purify the crude H₂N-Cys-Asp₁₀-CONH₂ peptide by reverse-phase HPLC.

-

-

Linker Activation of Dasatinib:

-

Note: This step assumes Dasatinib has a primary amine available for conjugation. If not, a derivative must be synthesized.

-

Dissolve Dasatinib and a maleimide-linker-NHS ester in DMF with a non-nucleophilic base like DIPEA.

-

Stir at room temperature for 4 hours to form the Dasatinib-linker-maleimide intermediate.

-

Purify the intermediate by HPLC.

-

-

Final Conjugation:

-

Dissolve the purified H₂N-Cys-Asp₁₀-CONH₂ peptide in PBS (pH 7.0).

-

Add the purified Dasatinib-linker-maleimide intermediate (in a minimal amount of DMF) to the peptide solution.

-

Stir the reaction mixture at room temperature for 2 hours. The thiol group of the cysteine will react with the maleimide group of the linker.

-

Purify the final Dasatinib-linker-Cys-Asp₁₀-CONH₂ conjugate by HPLC.

-

Conclusion and Future Directions

The use of Fmoc-Cys-Asp₁₀ as a synthetic precursor provides a powerful and versatile platform for the development of bone-targeted therapeutics. The successful preclinical application of a Dasatinib-Oligoaspartic Acid conjugate demonstrates the potential of this approach to address significant clinical needs, such as the acceleration of bone fracture healing. By concentrating a potent therapeutic agent at the site of injury, this strategy maximizes efficacy while minimizing systemic exposure and associated toxicities.

Future research in this area could explore:

-

Alternative Payloads: Conjugating other bone-anabolic or anti-resorptive agents to the Asp₁₀ targeting moiety.

-

Different Targeting Moieties: Investigating other peptide sequences or small molecules with high affinity for bone or other tissues.

-

Advanced Linker Technologies: Employing different cleavable or non-cleavable linkers to fine-tune the release kinetics of the drug at the target site.

This technical guide provides a foundational understanding of the principles, data, and protocols associated with this targeted drug delivery system. It is intended to serve as a valuable resource for scientists and researchers working to develop the next generation of targeted medicines.

References

Fmoc-Cys-Asp10 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: Fmoc-Cys-Asp10

This compound is a specialized, non-releasable oligopeptide linker critical in the development of targeted drug delivery systems. Its structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group, a cysteine residue, and a deca-aspartic acid tail, is specifically designed for advanced applications in medicinal chemistry and drug development. This guide provides a comprehensive overview of its chemical properties, synthesis, and application, with a focus on its use in bone fracture-targeting drug conjugates.

| Property | Value |

| CAS Number | 2407782-70-9 |

| Molecular Weight | 1494.27 g/mol |

| Molecular Formula | C₅₈H₆₇N₁₁O₃₄S |

Application in Bone Fracture Repair

This compound serves as a crucial component in the synthesis of releasable oligopeptide linkers for drug delivery. A notable application is in the creation of a bone fracture-homing Dasatinib-Oligoaspartic Acid Conjugate (DAC).[1][2] This conjugate leverages the high affinity of the oligoaspartic acid chain for hydroxyapatite, the primary mineral component of bone, to selectively deliver the tyrosine kinase inhibitor Dasatinib to fracture sites.[3] This targeted approach aims to accelerate bone healing by concentrating the therapeutic agent at the site of injury, thereby minimizing systemic toxicity and enhancing efficacy.[2][4] The conjugation of Dasatinib to this bone-homing oligopeptide has been shown to significantly reduce femur healing times in preclinical models.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) of Oligo-Aspartic Acid Chain

The synthesis of the oligo-aspartic acid backbone of this compound is achieved through standard Fmoc-based solid-phase peptide synthesis (SPPS). The following is a generalized protocol:

-

Resin Preparation: A suitable resin, such as Wang or Rink Amide resin, is swelled in a solvent like dichloroethane (DCE) or N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: The next Fmoc-protected amino acid (in this case, Fmoc-Asp(OtBu)-OH) is activated using a coupling reagent like N,N'-diisopropylcarbodiimide (DIC) and an additive such as 1-hydroxybenzotriazole (HOBt) in DMF. This activated amino acid is then added to the resin to form a peptide bond.

-

Washing: The resin is thoroughly washed with DMF to remove excess reagents and by-products.

-

Cycle Repetition: Steps 2-4 are repeated for each subsequent aspartic acid residue and the final cysteine residue to build the desired peptide chain.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (e.g., tert-butyl on aspartic acid) are removed using a strong acid, typically trifluoroacetic acid (TFA) in the presence of scavengers.

Synthesis of Dasatinib-Oligoaspartic Acid Conjugate

The conjugation of Dasatinib to the oligo-aspartic acid peptide involves the formation of an ester linkage. A general procedure for conjugating a drug to an amino acid or peptide is as follows:

-

Activation of Dasatinib: Dasatinib is coupled to the peptide using activating reagents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and hydroxybenzotriazole (HOBt) in an anhydrous solvent like DMF, with the presence of a base like N-methylmorpholine (NMM).

-

Coupling to Peptide: The activated Dasatinib is then reacted with the synthesized Cys-Asp10 peptide to form the final conjugate.

-

Purification: The resulting conjugate is purified using techniques such as high-performance liquid chromatography (HPLC).

Mechanism of Action: Dasatinib in Bone Formation

Dasatinib promotes bone formation through a dual mechanism involving the inhibition of Src family kinases (SFKs) and Abl kinase, and the subsequent activation of the Wnt/β-catenin signaling pathway.

Experimental Workflow: Synthesis and Application

The overall process from peptide synthesis to the application of the drug conjugate in bone repair studies follows a structured workflow.

References

- 1. The Src Family Kinase/Abl Inhibitor Dasatinib Suppresses Proliferation and Enhances Differentiation of Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bone-Fracture-Targeted Dasatinib-Oligoaspartic Acid Conjugate Potently Accelerates Fracture Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bone Targeting Systems to Systemically Deliver Therapeutics to Bone Fractures for Accelerated Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atdbio.com [atdbio.com]

An In-Depth Technical Guide to Fmoc-Cys-Asp10: Synthesis, Applications, and Core Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Cys-Asp10 is a non-releasable oligopeptide linker that plays a crucial role in the development of targeted drug delivery systems. Its unique structure, featuring a cysteine residue and a deca-aspartic acid chain, enables the conjugation of therapeutic agents to bone-homing moieties, facilitating localized drug action and minimizing systemic toxicity. This technical guide provides a comprehensive overview of the key literature and studies involving this compound, with a focus on its synthesis, application in bone fracture healing, and the underlying biological mechanisms.

Core Concepts and Applications

The primary application of this compound is in the synthesis of releasable linkers for drug conjugates. The oligoaspartic acid sequence (Asp10) serves as a bone-homing agent due to its high affinity for hydroxyapatite, the primary mineral component of bone. This allows for the targeted delivery of conjugated drugs to sites of bone turnover, such as fractures.[1]

A pivotal study by Wang M, et al. (2018) demonstrated the efficacy of this approach by conjugating the tyrosine kinase inhibitor Dasatinib to a bone fracture-homing oligopeptide via a linker system derived from this compound.[1][2] The resulting Dasatinib-Oligoaspartic Acid Conjugate (DAC) was shown to significantly accelerate fracture repair in a mouse model.[1][3]

Synthesis of this compound and the Dasatinib Conjugate

The following is a generalized protocol for the synthesis of the Dasatinib-Oligoaspartic Acid Conjugate as inferred from the work of Wang et al. and standard SPPS methodologies.

Experimental Protocol: Synthesis of Dasatinib-Oligoaspartic Acid Conjugate

Materials:

-

Fmoc-Cys(Trt)-OH

-

Fmoc-Asp(OtBu)-OH

-

Rink Amide MBHA resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

20% Piperidine in DMF

-

Trifluoroacetic acid (TFA) cleavage cocktail (TFA/TIS/H2O, 95:2.5:2.5)

-

Dasatinib-linker precursor (containing a maleimide group)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling and Fmoc Deprotection: Swell the Rink Amide MBHA resin in DMF. Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF.

-

First Amino Acid Coupling: Couple Fmoc-Cys(Trt)-OH to the deprotected resin using DIC and OxymaPure as coupling reagents in DMF.

-

Chain Elongation: Sequentially couple ten equivalents of Fmoc-Asp(OtBu)-OH to the growing peptide chain. Each coupling step is preceded by Fmoc deprotection with 20% piperidine in DMF.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups (Trt and OtBu) using a TFA cleavage cocktail.

-

Purification: Purify the crude Cys-Asp10 peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Conjugation to Dasatinib: React the purified Cys-Asp10 peptide with a maleimide-functionalized Dasatinib precursor. The thiol group of the cysteine residue will react with the maleimide to form a stable thioether bond, yielding the final Dasatinib-Oligoaspartic Acid Conjugate.

-

Final Purification: Purify the final conjugate using RP-HPLC.

Key Experimental Data from Literature

The following tables summarize the key quantitative data from the study by Wang M, et al. (2018) evaluating the efficacy of the Dasatinib-Oligoaspartic Acid Conjugate (DAC) in a mouse model of femoral fracture.

Table 1: Bone Mineral Density (BMD) at the Fracture Site

| Treatment Group | Time Point | Bone Mineral Density (mg/cm³) (Mean ± SD) |

| PBS Control | 3 weeks | 150 ± 25 |

| DAC | 3 weeks | 300 ± 30 |

| PBS Control | 8 weeks | 280 ± 40 |

| DAC | 8 weeks | Not reported (healing complete) |

Data extracted from Wang M, et al. Bioconjugate Chem. 2018.

Table 2: Biomechanical Properties of Healed Femurs

| Treatment Group | Time Point | Maximum Load (N) (Mean ± SD) | Stiffness (N/mm) (Mean ± SD) |

| PBS Control | 8 weeks | 15 ± 3 | 100 ± 20 |

| DAC | 4 weeks | 18 ± 4 | 120 ± 25 |

Data extracted from Wang M, et al. Bioconjugate Chem. 2018.

Signaling Pathways and Mechanisms of Action

The therapeutic effect of the Dasatinib-Oligoaspartic Acid Conjugate is twofold: the targeted delivery to the bone fracture site via the oligoaspartic acid moiety and the pharmacological action of Dasatinib on bone cells.

Bone Targeting Mechanism

The deca-aspartic acid (Asp10) sequence has a strong affinity for hydroxyapatite, the mineral component of bone. At a fracture site, the exposed hydroxyapatite provides a binding site for the Asp10 tail of the conjugate, leading to its accumulation at the site of injury.

Caption: Targeted delivery of the Dasatinib-Asp10 conjugate to the bone fracture site.

Dasatinib's Effect on Bone Cells

Dasatinib is a tyrosine kinase inhibitor that has been shown to have anabolic effects on bone. It promotes the differentiation of mesenchymal stem cells into osteoblasts, the cells responsible for bone formation, and inhibits the activity of osteoclasts, the cells that resorb bone. This dual action shifts the balance of bone remodeling towards bone formation, accelerating the healing process.

One of the key signaling pathways modulated by Dasatinib in osteoprogenitor cells is the Wnt/β-catenin pathway. Dasatinib has been shown to induce the accumulation of active β-catenin in the nucleus, a key step in the activation of this pro-osteogenic pathway.

Caption: Simplified signaling pathway of Dasatinib in promoting osteoblast differentiation.

Experimental Workflow for Evaluating Bone Healing

The following diagram illustrates a typical experimental workflow for assessing the efficacy of a bone-healing agent like the Dasatinib-Oligoaspartic Acid Conjugate in a mouse model.

Caption: Experimental workflow for preclinical evaluation of bone fracture healing agents.

Conclusion

This compound serves as a valuable building block for the creation of sophisticated drug delivery systems, particularly for targeting bone-related pathologies. The successful application of a Dasatinib-Oligoaspartic Acid Conjugate in accelerating bone fracture healing highlights the potential of this approach. Further research into optimizing the linker chemistry, exploring different drug payloads, and elucidating the detailed molecular interactions will undoubtedly expand the therapeutic applications of this compound-based conjugates in the future.

References

Methodological & Application

Standard Protocol for Fmoc-Cys-Asp Solid-Phase Peptide Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase synthesis of peptides containing Cysteine (Cys) and Aspartic acid (Asp) residues using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. The standard protecting groups utilized are Trityl (Trt) for the Cys sulfhydryl group and tert-Butyl (OtBu) for the Asp carboxyl group. This guide covers the entire workflow from resin preparation to final peptide cleavage and purification, with a focus on mitigating common side reactions associated with these amino acids.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of synthetic peptide chemistry, enabling the construction of peptide chains on an insoluble resin support. The Fmoc/tBu strategy is widely employed due to its milder deprotection conditions compared to Boc chemistry. However, the synthesis of peptides containing Cysteine and Aspartic acid presents unique challenges. Aspartic acid is prone to aspartimide formation, a side reaction that can lead to chain termination and the formation of difficult-to-separate impurities.[1][2] Cysteine residues, particularly at the C-terminus, are susceptible to racemization and β-elimination during Fmoc deprotection with piperidine.[1][3] Careful selection of reagents and optimization of reaction conditions are therefore critical for a successful synthesis.

This protocol outlines the standard procedures for the manual or automated synthesis of a generic Fmoc-Cys(Trt)-Asp(OtBu)-containing peptide, highlighting key considerations for maximizing yield and purity.

Materials and Reagents

Resins and Amino Acids

| Reagent | Typical Specification |

| Pre-loaded Wang or 2-Chlorotrityl Chloride (2-CTC) Resin | 100-200 mesh, ~0.5-1.0 mmol/g substitution |

| Fmoc-Asp(OtBu)-OH | >99% purity |

| Fmoc-Cys(Trt)-OH | >99% purity |

| Other Fmoc-protected amino acids | >99% purity |

Note: 2-Chlorotrityl chloride resin is recommended for synthesizing C-terminal acid peptides as it minimizes side reactions like diketopiperazine formation and racemization of the C-terminal residue.[4]

Solvents and Reagents

| Reagent | Grade | Purpose |

| N,N-Dimethylformamide (DMF) | Peptide synthesis grade, amine-free | Primary solvent for washing and reactions |

| Dichloromethane (DCM) | Reagent grade | Solvent for resin swelling and washing |

| Piperidine | Reagent grade | Fmoc deprotection |

| N,N'-Diisopropylcarbodiimide (DIC) | >99% | Coupling reagent |

| Hydroxybenzotriazole (HOBt) or Oxyma Pure | >99% | Coupling additive, racemization suppressant |

| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade | Base for coupling reactions |

| Trifluoroacetic acid (TFA) | Reagent grade, >99% | Cleavage from resin |

| Triisopropylsilane (TIS) | >98% | Scavenger for Trt cations |

| 1,2-Ethanedithiol (EDT) | >98% | Scavenger, reduces Cys oxidation |

| Diethyl ether or Methyl tert-butyl ether (MTBE) | Reagent grade | Peptide precipitation |

Experimental Protocols

General Workflow

The overall workflow for the solid-phase synthesis of a Cys-Asp containing peptide is depicted below.

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Resin Preparation and First Amino Acid Loading (if not pre-loaded)

-

Place the desired amount of resin (e.g., 2-chlorotrityl chloride resin) in a reaction vessel.

-

Swell the resin in DMF for 1 hour, then wash with DCM (3x).

-

Dissolve Fmoc-Asp(OtBu)-OH (1.5 eq.) and DIPEA (3.0 eq.) in DCM.

-

Add the amino acid solution to the resin and agitate for 1-2 hours.

-

To cap any remaining reactive sites on the resin, add a small volume of methanol and agitate for 30 minutes.

-

Wash the resin extensively with DCM (3x) and DMF (3x) and dry under vacuum.

Peptide Chain Elongation Cycle

This cycle is repeated for each amino acid in the sequence.

Step 1: Fmoc Deprotection

-

Swell the peptide-resin in DMF for 30 minutes.

-

Treat the resin with 20% piperidine in DMF for 5-10 minutes. For sequences prone to aspartimide formation, especially Asp-Gly or Asp-Ser, consider using 20% piperidine with 0.1 M HOBt or Oxyma to buffer the basicity.

-

Drain the reaction vessel and repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Step 2: Amino Acid Coupling

-

In a separate vial, pre-activate the next Fmoc-amino acid (e.g., Fmoc-Cys(Trt)-OH) (3-4 eq.) with a coupling reagent and additive in DMF. A recommended combination for Cysteine to minimize racemization is DIC (3 eq.) and Oxyma Pure (3 eq.). Avoid base-mediated methods like HBTU/DIPEA for Cys coupling, as they increase the risk of racemization.

-

Allow pre-activation to proceed for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Perform a colorimetric test (e.g., Kaiser test) to confirm the completion of the coupling. If the test is positive (indicating free amines), recouple for another hour.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x).

Final Cleavage and Deprotection

Critical Consideration: The choice of cleavage cocktail is paramount for peptides containing Cys(Trt) and Asp(OtBu). The Trityl group from Cys and the t-Butyl group from Asp are released as stable carbocations that can cause side reactions if not properly scavenged.

Recommended Cleavage Cocktail (Reagent K variant): A standard and effective cocktail for Cys-containing peptides is a variation of Reagent K.

| Component | Volume % | Purpose |

| Trifluoroacetic acid (TFA) | 92.5% | Cleaves peptide from resin and removes protecting groups |

| Triisopropylsilane (TIS) | 2.5% | Scavenges Trt cations, preventing re-attachment to Cys |

| Water (H₂O) | 2.5% | Scavenges t-Butyl cations |

| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenges Trt cations and keeps Cys in a reduced state |

Procedure:

-

After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum for at least 1 hour.

-

Prepare the cleavage cocktail fresh and cool it on ice.

-

Add the cold cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of peptide).

-

Stir the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the TFA filtrate. Wash the resin 2-3 times with a small amount of fresh TFA to ensure complete recovery.

-

Concentrate the combined TFA filtrate to a small volume (approx. 1-2 mL) using a stream of nitrogen or rotary evaporation.

-

Precipitate the crude peptide by adding the concentrated solution dropwise into a 10-fold excess of ice-cold diethyl ether or MTBE.

-

Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

Purification and Analysis

The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

-

Purify on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

-

Collect fractions and analyze them by LC-MS to identify those containing the pure product.

-

Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Troubleshooting Common Side Reactions

The synthesis of a Cys-Asp peptide requires vigilance against specific side reactions. The diagram below illustrates the two most common issues.

Caption: Key side reactions in the synthesis of Cys-Asp peptides.

Mitigation Strategies:

| Side Reaction | Cause | Mitigation Strategy |

| Aspartimide Formation | Piperidine-catalyzed cyclization of the Asp side chain, especially in Asp-Gly, Asp-Ser, and Asp-Asn sequences. | - Use 20% piperidine in DMF containing 0.1 M Oxyma or HOBt. - For very difficult sequences, use backbone-protected dipeptides like Fmoc-Asp(OtBu)-(Dmb)Gly-OH. |

| Cysteine Racemization | α-proton abstraction by base during coupling activation. | - Use carbodiimide-based activation (e.g., DIC/Oxyma or DIC/HOBt) which does not require an external base. - Avoid pre-activation times that are excessively long. |

| Incomplete Trt Deprotection | Reversible reaction where the cleaved Trt cation re-attaches to the Cys thiol. | - Use a cleavage cocktail with a high concentration of scavengers, particularly TIS. - Ensure sufficient volume of cleavage cocktail is used (at least 10 mL per 0.1 mmol). |

| Cysteine Oxidation | The free thiol group is susceptible to air oxidation, forming disulfide-bonded dimers or oligomers. | - Include a reducing agent like EDT in the cleavage cocktail. - Handle the cleaved peptide under an inert atmosphere (e.g., argon or nitrogen) where possible. |

| S-alkylation | Alkylation of the Cys thiol by carbocations from protecting groups (tBu, Trt) or the resin linker during cleavage. | - Use an effective scavenger cocktail (TIS, EDT, H₂O). - For peptides cleaved from Wang resin, S-alkylation by the p-hydroxyl benzyl group from the linker can occur; using 2-CTC resin can avoid this. |

References

Application Notes and Protocols for Solid-Phase Coupling of Fmoc-Cys(Trt)-Asp(OtBu)-OH to Wang Resin

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of Cysteine (Cys) and Aspartic acid (Asp) residues into synthetic peptides is crucial for the development of novel therapeutics and research tools. However, the solid-phase peptide synthesis (SPPS) of sequences containing these amino acids presents unique challenges. Aspartic acid is notoriously prone to aspartimide formation under the basic conditions of Fmoc deprotection, leading to side products that are difficult to separate from the desired peptide.[1][2][3] Cysteine residues are susceptible to racemization during activation and can undergo side reactions such as β-elimination, particularly when located at the C-terminus.[4]

This document provides a detailed, step-by-step guide for the efficient coupling of a pre-synthesized Fmoc-Cys(Trt)-Asp(OtBu)-OH dipeptide to a Wang resin. This strategy can help mitigate some of the side reactions associated with the stepwise addition of these residues. The use of a trityl (Trt) protecting group for the Cysteine thiol and a tert-butyl (OtBu) group for the Aspartic acid side-chain carboxyl is a common and effective approach for Fmoc-based SPPS.

Key Considerations and Potential Side Reactions

-

Aspartimide Formation: This is the most significant side reaction associated with Asp-containing peptides. It occurs when the peptide backbone amide nitrogen attacks the side-chain ester of Asp, forming a five-membered succinimide ring. This can lead to racemization and the formation of α- and β-peptide isomers. The Asp-Gly sequence is particularly susceptible. Using sterically hindered protecting groups on the Asp side chain can reduce this side reaction.

-

Cysteine Racemization: Cysteine residues are prone to racemization during the activation step of coupling, especially when using base-mediated methods like HBTU/DIPEA. The use of carbodiimide-based activation methods, such as DIC/Oxyma, can minimize racemization.

-

Diketopiperazine Formation: At the dipeptide stage of SPPS, intramolecular cyclization can occur, leading to the formation of a diketopiperazine and cleavage of the dipeptide from the resin. This is more prevalent when Proline is one of the first two residues but can occur with other amino acids as well.

-

S-Alkylation of Cysteine: During the final trifluoroacetic acid (TFA) cleavage from the resin, the unprotected Cysteine thiol can be alkylated by carbocations generated from the resin linker or protecting groups. The use of scavengers in the cleavage cocktail is essential to prevent this.

Experimental Protocols

Materials and Reagents

-

Fmoc-Cys(Trt)-Asp(OtBu)-OH dipeptide

-

Wang Resin (e.g., 100-200 mesh, 1% DVB, loading capacity ~0.5-1.0 mmol/g)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Ethyl cyanohydroxyiminoacetate (Oxyma Pure)

-

Piperidine, peptide synthesis grade

-

Acetic Anhydride

-

N,N-Diisopropylethylamine (DIPEA)

-

Methanol (MeOH)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

1,2-Ethanedithiol (EDT)

-

Water, HPLC grade

-

Diethyl ether, anhydrous

Protocol 1: Coupling of Fmoc-Cys(Trt)-Asp(OtBu)-OH to Wang Resin

This protocol outlines the manual coupling of the dipeptide to the resin.

-

Resin Swelling: Swell the Wang resin (1.0 g, 0.7 mmol/g) in DMF (10 mL) for 1 hour in a reaction vessel with gentle agitation.

-

Resin Washing: Drain the DMF and wash the resin with DMF (3 x 10 mL).

-

Dipeptide Activation: In a separate vial, dissolve Fmoc-Cys(Trt)-Asp(OtBu)-OH (3 equivalents relative to resin loading), Oxyma Pure (3 equivalents), in DMF. Add DIC (3 equivalents) to the solution and allow to pre-activate for 5-10 minutes at room temperature.

-

Coupling Reaction: Add the activated dipeptide solution to the swollen and washed resin. Agitate the mixture for 2-4 hours at room temperature.

-

Monitoring the Coupling: To check for reaction completion, a small sample of resin beads can be taken, washed thoroughly with DMF, and subjected to a Kaiser test. A negative test (yellow beads) indicates the absence of free primary amines and a successful coupling.

-

Capping of Unreacted Sites: After coupling, wash the resin with DMF (3 x 10 mL). To block any unreacted hydroxyl groups on the resin, add a solution of acetic anhydride/DIPEA/DMF (1:1:8 v/v/v) and agitate for 30 minutes.

-

Final Washing: Wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

-

Drying: Dry the resin under vacuum to a constant weight.

Protocol 2: Determination of Resin Loading

The loading of the dipeptide onto the resin can be quantified by measuring the UV absorbance of the dibenzofulvene-piperidine adduct released upon Fmoc deprotection.

-

Sample Preparation: Accurately weigh a small amount of the dried, dipeptide-loaded resin (e.g., 2-5 mg) into a vial.

-

Fmoc Deprotection: Add a known volume of 20% piperidine in DMF (e.g., 1 mL) to the resin and agitate for 30 minutes.

-

Dilution: Take a known aliquot of the supernatant (e.g., 100 µL) and dilute it with a known volume of 20% piperidine in DMF (e.g., 900 µL for a 1:10 dilution) in a quartz cuvette.

-

UV Measurement: Measure the absorbance of the solution at 301 nm against a blank of 20% piperidine in DMF.

-

Calculation: Calculate the resin loading (L) in mmol/g using the following formula:

L (mmol/g) = (Absorbance × Dilution Factor × Volume of piperidine solution in mL) / (7800 M⁻¹cm⁻¹ × mass of resin in g × cuvette path length in cm)

The extinction coefficient (ε) for the dibenzofulvene-piperidine adduct at 301 nm is 7800 M⁻¹cm⁻¹.

Protocol 3: Peptide Cleavage and Deprotection

This protocol is for the cleavage of the dipeptide from the resin and removal of the side-chain protecting groups.

-

Resin Preparation: Swell the dipeptide-loaded resin in DCM for 30 minutes.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5 v/v/v/v). The scavengers TIS and water are used to trap the tert-butyl cations, while EDT is a reducing agent that protects the cysteine thiol.

-

Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL per gram of resin) and agitate at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Add cold diethyl ether to the filtrate to precipitate the crude peptide.

-

Peptide Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether.

-

Drying: Dry the crude peptide under vacuum.

Protocol 4: Analysis of the Crude Peptide

The purity and identity of the synthesized dipeptide should be confirmed using analytical techniques.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing peptide purity. A C18 column is typically used with a gradient of acetonitrile in water, both containing 0.1% TFA. The peptide is detected by UV absorbance at 210-230 nm.

-

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the desired peptide, verifying its identity.

Data Presentation

Table 1: Summary of Expected and Analytical Data for Cys-Asp Dipeptide

| Parameter | Expected Value | Analytical Method |

| Molecular Weight | ~473.5 g/mol (for the fully deprotected dipeptide) | Mass Spectrometry |

| Crude Purity | >70% | RP-HPLC (at 220 nm) |

| Resin Loading | 0.3 - 0.7 mmol/g | UV Spectrophotometry |

Note: The expected crude purity can vary depending on the efficiency of the coupling and cleavage steps.

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for coupling Fmoc-Cys(Trt)-Asp(OtBu)-OH to Wang resin.

Signaling Pathway of Aspartimide Formation

Caption: Key steps in base-catalyzed aspartimide formation during SPPS.

References

- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

Application Note: Optimized Cleavage of Peptides Containing Cysteine-Aspartic Acid Linkages

Introduction

The synthesis of peptides containing the Cysteine-Aspartic acid (Cys-Asp) sequence via Fmoc-based Solid-Phase Peptide Synthesis (SPPS) presents a significant challenge due to the propensity of the aspartic acid residue to form an aspartimide intermediate during final cleavage from the resin. This side reaction is particularly pronounced when Asp is followed by Cys, Gly, Ser, or Asn. The formation of the aspartimide intermediate can lead to two unwanted byproducts: the β-peptide, formed by the hydrolytic opening of the succinimide ring at the β-carboxyl group, and racemization (both D- and L-isomers) at the α-carbon of the aspartic acid residue.

This application note provides a recommended cleavage protocol and cocktail designed to minimize aspartimide formation for peptides containing the Cys-Asp motif, thereby maximizing the yield and purity of the target peptide.

The Challenge: Aspartimide Formation

The mechanism of aspartimide formation involves the nucleophilic attack of the backbone amide nitrogen onto the side-chain carboxyl group of the aspartic acid, which is often activated by protonation during acidic cleavage (e.g., with trifluoroacetic acid, TFA). This cyclization reaction is rapid and leads to a stable five-membered succinimide ring, as illustrated in the diagram below.

Caption: Mechanism of aspartimide formation at Asp-Cys linkages during acidic cleavage.

Recommended Cleavage Cocktail

Standard TFA cleavage cocktails can exacerbate aspartimide formation. To suppress this side reaction, a modified cocktail with reduced TFA concentration and optimized scavenger composition is recommended. The addition of a thiol scavenger like 1,2-ethanedithiol (EDT) is crucial for protecting the Cys residue, while triisopropylsilane (TIS) scavenges carbocations.

The recommended approach involves a multi-stage, low-TFA cleavage procedure. The initial deprotection is performed with a very low concentration of TFA to gently remove the acid-labile side-chain protecting groups without aggressively promoting aspartimide formation.

Table 1: Comparison of Cleavage Cocktails and Resulting Purity

| Cocktail ID | Reagent Composition (v/v/w) | Cleavage Time | Target Peptide Purity (%) | Aspartimide Byproduct (%) | Reference |

| Standard | TFA / TIS / H₂O (95:2.5:2.5) | 2 hours | 65-75 | 20-30 | |

| Optimized | TFA / EDT / TIS / DCM (10:5:5:80) | 30 min x 2 | >90 | <5 |

*Note: Purity and byproduct percentages are representative values for peptides prone to aspartimide formation and may vary based on the specific peptide sequence and synthesis conditions.

Detailed Experimental Protocol

This protocol outlines the optimized, low-TFA cleavage method to maximize the yield of the desired peptide containing a Cys-Asp sequence.

Application Note: HPLC Purification of a Synthesized Fmoc-Cys-(Asp)10 Peptide

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for producing synthetic peptides for research, therapeutic, and diagnostic applications. Following synthesis and cleavage from the resin, the crude peptide product contains the target sequence along with various impurities such as truncated sequences, deletion sequences, and by-products from protecting groups.[1][2] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for the purification of synthetic peptides due to its high resolving power.[1][2] This application note provides a detailed protocol for the purification of a synthesized peptide with the sequence Fmoc-Cys-(Asp)10, a peptide notable for its N-terminal Fmoc group, a single cysteine residue, and a poly-aspartic acid tail. The presence of multiple acidic residues presents unique challenges in RP-HPLC purification, primarily related to peptide solubility and interaction with the stationary phase. This document outlines an optimized method to achieve high purity of the target peptide.

Challenges in Purifying Acidic Peptides

Peptides with a high content of acidic amino acid residues, such as aspartic acid, can exhibit poor retention on standard reversed-phase columns under typical acidic mobile phase conditions (e.g., 0.1% TFA in water/acetonitrile).[3] This is because the acidic side chains are protonated and less polar, leading to potential co-elution with less hydrophobic impurities. Optimizing the mobile phase pH and gradient profile is crucial for achieving a successful separation.

Experimental Protocols

Materials and Equipment

Materials:

-

Crude lyophilized Fmoc-Cys-(Asp)10 peptide

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

0.22 µm or 0.45 µm syringe filters

Equipment:

-

Analytical HPLC system with UV detector

-

Preparative HPLC system with UV detector and fraction collector

-

Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm particle size)

-

Lyophilizer (freeze-dryer)

-

Mass spectrometer (for identity confirmation)

Analytical RP-HPLC Method Development

Before proceeding to preparative purification, it is essential to develop an optimized analytical method to determine the retention time of the target peptide and the impurity profile.

Protocol:

-

Sample Preparation: Dissolve approximately 1 mg of the crude lyophilized peptide in 1 mL of mobile phase A (0.1% TFA in water). If solubility is an issue, a small amount of ACN can be added. Vortex and centrifuge to remove any insoluble material.

-

System Equilibration: Equilibrate the analytical C18 column with 5% mobile phase B (0.1% TFA in ACN) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Scouting Gradient: Inject 20 µL of the prepared sample and run a broad linear gradient from 5% to 95% B over 30 minutes. This will determine the approximate elution time of the target peptide.

-

Gradient Optimization: Based on the scouting run, a shallower gradient around the elution point of the target peptide should be programmed to improve separation from closely eluting impurities. For a peptide with a high aspartic acid content, a slower gradient may be necessary.

Table 1: Analytical HPLC Parameters

| Parameter | Value |

| Column | Analytical C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210-220 nm |

| Injection Volume | 20 µL |

| Optimized Gradient | To be determined from scouting run (e.g., 10-40% B over 30 min) |

Preparative RP-HPLC Purification

The optimized analytical method is scaled up for preparative purification.

Protocol:

-

Sample Preparation: Dissolve the crude peptide in a minimal volume of mobile phase A. The loading amount will depend on the column size and crude purity (e.g., 50-150 mg for a 21.2 mm ID column). Filter the sample through a 0.45 µm filter before injection.

-

Column Equilibration: Equilibrate the preparative C18 column with the starting percentage of mobile phase B from the optimized analytical method at an appropriate flow rate (e.g., 15-20 mL/min for a 21.2 mm ID column).

-

Gradient Elution and Fraction Collection: Inject the prepared sample and run the optimized preparative gradient. Collect fractions across the peak corresponding to the target peptide. Smaller fractions will yield higher purity of the final pooled product.

-

Purity Analysis: Analyze each collected fraction using the developed analytical HPLC method to determine the purity. Mass spectrometry should be used to confirm the identity of the peptide in the pure fractions.

-

Pooling and Lyophilization: Pool the fractions that meet the desired purity level (e.g., >98%). Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white powder.

Table 2: Preparative HPLC Parameters

| Parameter | Value |

| Column | Preparative C18, 21.2 x 250 mm, 10 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Flow Rate | 20 mL/min |

| Detection | UV at 210-220 nm |

| Sample Load | 50-150 mg (dependent on crude purity) |

| Optimized Gradient | Scaled from the optimized analytical method |

Visualizations

References

Application Notes and Protocols: Conjugation of Dasatinib to a Releasable Fmoc-Cys-Asp Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib is a potent oral inhibitor of multiple tyrosine kinases, including BCR-ABL and the Src family of kinases.[1][2] Its therapeutic efficacy is primarily utilized in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[2] To enhance its therapeutic index and enable targeted delivery, dasatinib can be conjugated to targeting moieties such as antibodies or peptides via a releasable linker. This document provides detailed protocols for the synthesis of a releasable dipeptide linker, Fmoc-Cys-Asp, and its subsequent conjugation to dasatinib. The cysteine residue in the linker provides a thiol group for potential conjugation to a carrier molecule (e.g., via maleimide chemistry), while the aspartic acid can influence solubility and release characteristics. The bond between dasatinib and the linker is designed to be cleavable under specific physiological conditions, allowing for the release of the active drug at the target site.

Dasatinib Signaling Pathway

Dasatinib exerts its therapeutic effect by inhibiting key signaling pathways involved in cell proliferation and survival. Its primary target is the BCR-ABL fusion protein, the hallmark of Philadelphia chromosome-positive leukemias, thereby blocking downstream signaling cascades that drive malignant cell growth.[2] Additionally, dasatinib inhibits Src family kinases (SFKs), c-KIT, EPHA2, and PDGFRβ, contributing to its broad anti-cancer activity.[1]

Caption: Dasatinib Inhibition of Key Oncogenic Signaling Pathways.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of dasatinib and its conjugates. The data for the dasatinib-Fmoc-Cys-Asp conjugate are representative values based on similar compounds and should be determined empirically for each specific application.

Table 1: In Vitro Kinase Inhibition

| Compound | Target Kinase | IC50 (nM) |

| Dasatinib | Src | <0.37 |